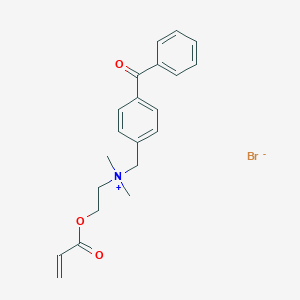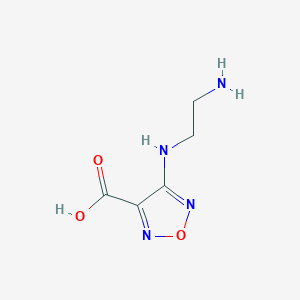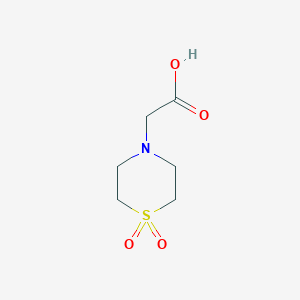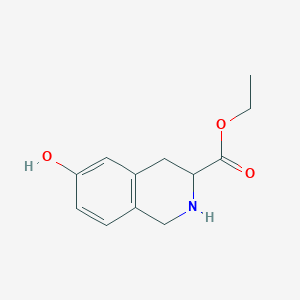
5-Bromo-2-méthoxybenzonitrile
Vue d'ensemble
Description
5-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
5-Bromo-2-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
Target of Action
It’s known that benzonitrile derivatives are often used as intermediates in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
It has been studied for its potential in second harmonic generation (shg) applications, which are important in fields like bio-imaging and telecommunications . The compound’s interaction with its targets would likely involve the formation of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions .
Biochemical Pathways
Benzonitrile derivatives are known to be involved in a variety of biochemical processes, depending on their specific functional groups and the biological targets they interact with .
Pharmacokinetics
The compound’s molecular weight (21204 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed throughout the body .
Result of Action
Its potential in shg applications suggests that it could have significant effects at the molecular level, possibly altering the properties of biological tissues or cells when used in bio-imaging applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-methoxybenzonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds or styrenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methoxybenzonitrile
- 3-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-hydroxybenzonitrile
Uniqueness
5-Bromo-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methoxy groups allows for selective functionalization and diverse chemical transformations .
Propriétés
IUPAC Name |
5-bromo-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASAXVECBZCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403079 | |
| Record name | 5-bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144649-99-0 | |
| Record name | 5-Bromo-2-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?
A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of 5-Bromo-2-methoxybenzonitrile []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.
Q2: Why is 5-Bromo-2-methoxybenzonitrile a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?
A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in 5-Bromo-2-methoxybenzonitrile suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)



![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)
![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)

